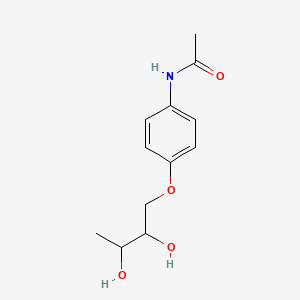
3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol is an organic compound characterized by the presence of an acetamidophenoxy group attached to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol typically involves the Williamson ether synthesis. This method uses p-acetamidophenol and 1-methyl-1,2-propanediol as starting materials. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Parameters such as reaction time, temperature, and reactant ratios are carefully controlled. For example, an optimal reaction time of 16 hours, a temperature of 170°C, and a reactant ratio of 1:5 have been reported to yield high purity products .
Chemical Reactions Analysis
Types of Reactions
3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antibacterial activity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrakis [(p-acetamidophenoxy) methyl] methane: A compound with multiple acetamidophenoxy groups attached to a central methane core.
Hexa-p-acetamidophenoxycyclotriphosphazene: A cyclophosphazene derivative with acetamidophenoxy groups.
Uniqueness
3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol is unique due to its specific structure, which combines the properties of acetamidophenoxy and propanediol
Properties
CAS No. |
63905-27-1 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-[4-(2,3-dihydroxybutoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H17NO4/c1-8(14)12(16)7-17-11-5-3-10(4-6-11)13-9(2)15/h3-6,8,12,14,16H,7H2,1-2H3,(H,13,15) |
InChI Key |
OBNUTEJYDRDZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(COC1=CC=C(C=C1)NC(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


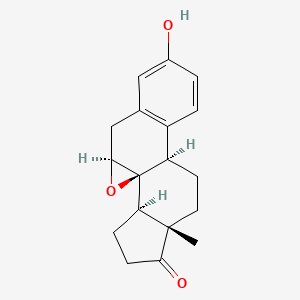
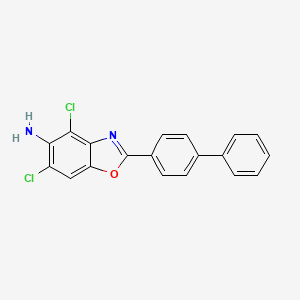
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride](/img/structure/B13795917.png)
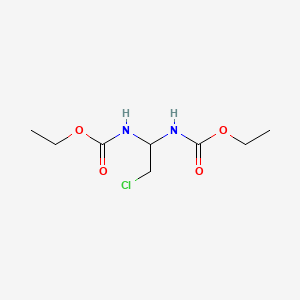
![[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium](/img/structure/B13795921.png)
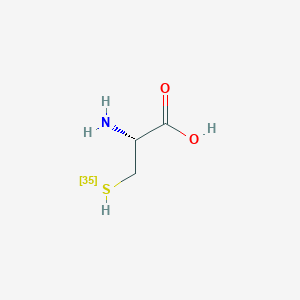
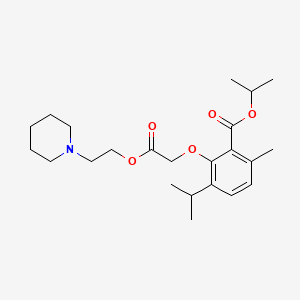
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)
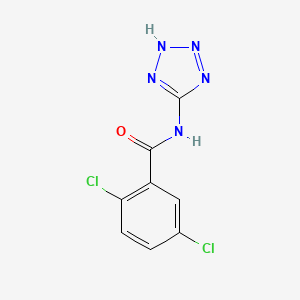
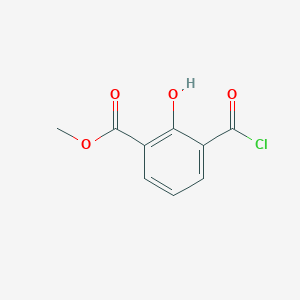
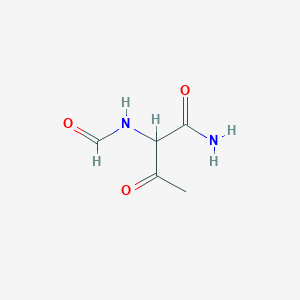
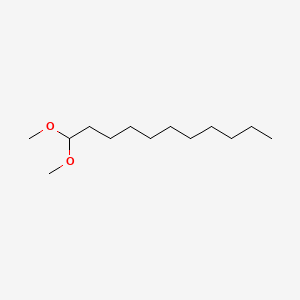
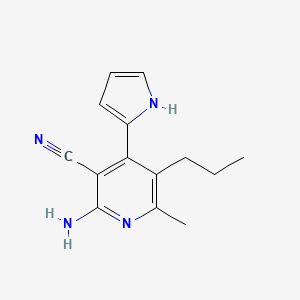
![2-[Chloro(4-methoxyphenyl)methylene]pentanal](/img/structure/B13795996.png)
